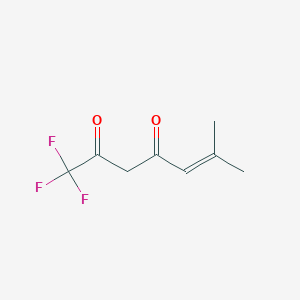
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of trifluoromethyl ketones, which are characterized by the presence of a trifluoromethyl group attached to a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione can be achieved through several methods. One common approach involves the reaction of trifluoroacetic anhydride with a suitable precursor, such as 6-methylhept-5-en-2,4-dione, under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The compound is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group can form hydrogen bonds or covalent interactions with active sites, modulating the activity of enzymes or receptors.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A related compound with a shorter carbon chain.
1,1,1-Trifluoro-3,5-heptanedione: Another similar compound with different substitution patterns.
Uniqueness
1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione is unique due to its specific structure, which combines a trifluoromethyl group with a conjugated diene system. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
541-80-0 |
|---|---|
分子式 |
C8H9F3O2 |
分子量 |
194.15 g/mol |
IUPAC名 |
1,1,1-trifluoro-6-methylhept-5-ene-2,4-dione |
InChI |
InChI=1S/C8H9F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h3H,4H2,1-2H3 |
InChIキー |
AKGDLPUHBUOUNH-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)CC(=O)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















